molecular formula C20H24N4O3S B2852347 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide CAS No. 899741-66-3

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2852347
CAS No.: 899741-66-3
M. Wt: 400.5
InChI Key: KMHHGCPWXANOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide (Molecular Formula: C₁₉H₂₃N₅O₃S; Molecular Weight: 401.48 g/mol) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-methoxyphenyl substituent at position 2 and a 4-methylpiperidin-1-yl-oxoacetamide group at position 3 . The thienopyrazole scaffold is notable for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the methoxy group enhances solubility and modulates electronic properties. This compound is cataloged under the identifier BG15358, with synthesis and characterization data confirming its structural integrity via spectroscopic methods (e.g., ¹H NMR, IR) .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-13-7-9-23(10-8-13)20(26)19(25)21-18-16-11-28-12-17(16)22-24(18)14-3-5-15(27-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHHGCPWXANOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of intermediate compounds through electrophilic cyclization, followed by various coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Acid/Base-Catalyzed Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions. In related thieno[3,4-c]pyrazole derivatives, hydrolysis of the amide bond produces carboxylic acid and amine intermediates .

Example Reaction

Amide+H2OH+/OHCarboxylic Acid+Amine\text{Amide}+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Carboxylic Acid}+\text{Amine}

Key Data

ConditionReaction TimeYield (%)Byproducts
1M HCl (reflux)4 hours78None detected
1M NaOH (reflux)3 hours85Partial oxidation

Hydrolysis is pH-dependent, with basic conditions favoring faster rates due to nucleophilic attack by hydroxide ions .

Nucleophilic Substitution at the Thiophene Ring

The thieno[3,4-c]pyrazole core participates in electrophilic aromatic substitution (EAS) reactions. The sulfur atom in the thiophene ring enhances electron density, directing substitution to the 5-position .

Example Reaction with Bromine

Thiophene+Br25 Bromothiophene derivative\text{Thiophene}+\text{Br}_2\rightarrow \text{5 Bromothiophene derivative}

Substitution Patterns

ElectrophilePositionYield (%)Notes
Br₂592Requires FeBr₃ catalyst
NO₂⁺565Mixed isomers observed

Steric hindrance from the 4-methoxyphenyl group reduces reactivity at adjacent positions .

Oxidation Reactions

The thiophene ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. For example, meta-chloroperbenzoic acid (mCPBA) oxidizes the thiophene sulfur .

Oxidation Pathways

Oxidizing AgentProductYield (%)
mCPBA (1 eq)Sulfoxide88
mCPBA (2 eq)Sulfone72
H₂O₂/Fe³⁺Ring-opened product35

Sulfone derivatives exhibit enhanced thermal stability but reduced solubility .

Amide Functional Group Reactivity

The 2-oxoacetamide moiety participates in:

  • Condensation reactions with hydrazines to form pyrazoline derivatives .

  • Schiff base formation with aldehydes under anhydrous conditions .

Reaction with Hydrazine

Amide+NH2NH2Pyrazoline+H2O\text{Amide}+\text{NH}_2\text{NH}_2\rightarrow \text{Pyrazoline}+\text{H}_2\text{O}

Optimized Conditions

SolventTemperatureTimeYield (%)
Ethanol80°C2 h90
DMF120°C1 h85

Piperidine Ring Modifications

The 4-methylpiperidin-1-yl group undergoes:

  • N-alkylation with alkyl halides .

  • Ring-opening reactions under strong acidic conditions .

N-Methylation Example

Piperidine+CH3IBaseN Methylpiperidinium salt\text{Piperidine}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\text{N Methylpiperidinium salt}

Reactivity Trends

Reaction TypeReagentYield (%)
N-AlkylationMethyl iodide78
Ring-openingHBr (48%)63
Oxidation (N-oxides)H₂O₂41

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the thiophene ring, forming dimeric structures. This is observed in related thieno[3,4-c]pyrazoles under 254 nm light .

Dimerization Data

Light SourceTimeDimer Yield (%)
UV (254 nm)6 h55
Visible light24 h<5

Catalytic Cross-Coupling

The brominated derivative (if synthesized) participates in Suzuki-Miyaura couplings. For example:

5 Bromo derivative+PhB OH 2Pd PPh3 45 Phenyl derivative\text{5 Bromo derivative}+\text{PhB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{5 Phenyl derivative}

Catalyst Performance

CatalystYield (%)Turnover Frequency (h⁻¹)
Pd(PPh₃)₄92450
Pd/C68210

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, with primary degradation pathways involving:

  • Loss of the 4-methylpiperidine moiety (150–200°C).

  • Thiophene ring decomposition (>250°C) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is C27H25N3O2S. The compound contains a thieno[3,4-c]pyrazole core fused with a methoxyphenyl group and a piperidine moiety. This structure contributes to its lipophilicity and biological activity, making it an interesting subject for drug design and synthesis.

Biological Applications

  • Anticancer Activity : Research has indicated that compounds within the thieno[3,4-c]pyrazole class exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit tumor growth in various cancer cell lines. The thieno[3,4-c]pyrazole moiety is particularly noted for its ability to interfere with cellular signaling pathways involved in cancer progression .
  • Inflammatory Diseases : The compound's potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in inflammatory responses, positions it as a candidate for treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Inhibitors targeting the PI3K pathway have been explored for their therapeutic benefits in managing inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially making them useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction of the piperidine group with neurotransmitter receptors could enhance its efficacy in this area .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several multistep reactions including Buchwald–Hartwig coupling and Suzuki reactions. These synthetic pathways allow for the modification of various functional groups to optimize biological activity .

Table 1: Synthesis Overview

StepReaction TypeYield (%)Key Intermediate
1Buchwald–Hartwig coupling74–77Aminopyrazole derivative
2Suzuki coupling55–61Functionalized pyrazole
3Final deprotection89Target compound

Case Studies

  • Inhibition Studies : A study demonstrated that derivatives similar to this compound showed IC50 values in the low nanomolar range against specific cancer cell lines. This indicates strong potential for further development as anticancer agents .
  • Therapeutic Development : Another investigation focused on the design of small-molecule inhibitors targeting PI3K isoforms using this compound as a lead structure. The findings suggested promising results for clinical applications in treating respiratory diseases .

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of BG15358 and Analogous Compounds

Compound ID/Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
BG15358 Thieno[3,4-c]pyrazole 4-Methoxyphenyl, 4-methylpiperidin-1-yl-oxoacetamide C₁₉H₂₃N₅O₃S 401.48 Planar aromatic core; balanced lipophilicity (logP ~2.1 estimated)
Thieno[3,4-c]pyrrole derivative (EP 2024) Thieno[3,4-c]pyrrole 3-Ethoxy-4-methoxyphenyl, methylsulfonyl C₂₀H₂₃N₃O₅S 417.48 Pyrrole ring (reduced nitrogen content vs. pyrazole); sulfonyl enhances polarity
Benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) Benzo[b][1,4]oxazin-3(4H)-one Substituted phenyl, pyrimidin-4-yl C₂₀H₁₈N₄O₃ 362.39 Oxazinone core with H-bond acceptor sites; pyrimidine enhances π-stacking
Pyrrolidine-triazine derivative Triazine Dimethylaminobenzylidene, pyrrolidin-1-yl C₃₄H₄₂N₁₀O₃ 650.77 Bulky triazine scaffold; dimethylamino groups increase basicity (pKa ~8.5)
BG15359 (Oxadiazole derivative) Benzamide-oxadiazole 3-Methyl-1,2,4-oxadiazol-5-yl, chloro-fluoro C₁₇H₁₃ClFN₃O₂ 345.75 Oxadiazole improves metabolic stability; halogen substituents enhance potency

Key Comparative Insights

Core Heterocycle Differences

  • Thienopyrazole vs. This difference may influence binding affinity to targets like kinases or GPCRs.
  • Thienopyrazole vs. Benzoxazinone: The benzo[b][1,4]oxazin-3(4H)-one in compounds 7a-c introduces a lactam ring, providing additional hydrogen-bond acceptors but reduced planarity versus the fused thiophene-pyrazole system in BG15356.

Substituent Effects

  • 4-Methoxyphenyl Group : Present in BG15358 and the EP 2024 compound , this substituent enhances solubility via methoxy’s polar character while maintaining moderate lipophilicity. In contrast, halogenated substituents in BG15359 increase hydrophobicity and electrophilic reactivity .
  • Piperidine vs.

Pharmacokinetic Implications

  • BG15358’s oxoacetamide linker may improve metabolic stability over ester-containing analogs (e.g., benzo[b][1,4]oxazin-3(4H)-one derivatives) .
  • The methylpiperidine group in BG15358 could reduce first-pass metabolism compared to dimethylamino-substituted triazine derivatives, which are prone to N-demethylation .

Biological Activity

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core fused with a methoxyphenyl group and a piperidine moiety. The molecular formula is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, and it exhibits unique structural characteristics that may influence its biological activity.

Research indicates that compounds similar to this one can act through various mechanisms:

  • Inhibition of Enzymes : Compounds in the thieno[3,4-c]pyrazole class have been shown to inhibit key enzymes involved in cancer pathways, such as the Hedgehog (Hh) signaling pathway. Inhibition of this pathway can lead to reduced tumor growth and proliferation .
  • Antimicrobial Activity : Some derivatives demonstrate significant activity against Mycobacterium tuberculosis, highlighting their potential as antimicrobial agents .
  • Cytotoxicity : Studies have reported that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Reference Effect
Anticancer Inhibits growth of cancer cell lines
Antimicrobial Effective against Mycobacterium tuberculosis
Enzyme Inhibition Inhibits Hedgehog signaling pathway
Cytotoxicity Shows selective toxicity towards cancer cells

Case Studies

  • Anticancer Screening : A study screened various compounds for their ability to inhibit tumor growth in multicellular spheroids. The results indicated that derivatives of thieno[3,4-c]pyrazole exhibited significant anticancer activity, with some compounds leading to over 70% inhibition of tumor growth .
  • Microbial Efficacy : Research focusing on the antimicrobial properties of similar compounds demonstrated effective inhibition of M. tuberculosis with minimal cytotoxic effects on human cells. This highlights the therapeutic potential for treating infections while minimizing side effects .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Stepwise Cyclization : Begin with the thieno[3,4-c]pyrazole core via cyclization of precursors (e.g., thiophene derivatives) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) .
  • Catalyst Selection : Use bases such as piperidine or potassium carbonate to facilitate condensation reactions .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization in ethanol to isolate the pure product .
    • Critical Parameters : Temperature (60–80°C), inert atmosphere (N₂), and stoichiometric ratios (1:1.2 for amine coupling) are vital for minimizing side products .

Q. What analytical techniques are most reliable for characterizing the structural integrity of the compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, piperidinyl protons at δ 1.2–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 454.2) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
    • Supplementary Methods : FT-IR for functional group analysis (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What initial biological screening approaches are recommended to assess the compound’s bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
    • Computational Screening : Molecular docking (AutoDock4) to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or EGFR .

Advanced Research Questions

Q. How can molecular docking simulations be applied to predict the interaction of this compound with biological targets?

  • Workflow :

Target Preparation : Retrieve target protein structures (e.g., from PDB), remove water molecules, and add polar hydrogens .

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, ensuring correct tautomerization .

Docking Parameters : Use AutoDockTools to define a grid box (20×20×20 Å) around the active site. Employ Lamarckian genetic algorithms with 100 runs to sample binding modes .

  • Validation : Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., GROMACS) to assess stability .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Root Cause Analysis :

  • Structural Variations : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl analogs) on target binding using QSAR models .
  • Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .
    • Experimental Reconciliation : Perform head-to-head assays under identical conditions and validate via SPR (surface plasmon resonance) for binding kinetics .

Q. What are the mechanistic pathways for key chemical reactions involving this compound, such as oxidation or substitution?

  • Oxidation :

  • Reagents : Treat with KMnO₄ in acidic conditions (H₂SO₄/H₂O) to oxidize the thieno ring’s sulfur atom, forming sulfoxide derivatives .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) .
    • Nucleophilic Substitution :
  • Conditions : React with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base (0°C to room temperature) .
  • Outcome : Piperidinyl group substitution alters solubility and bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.